molecular formula C24H17N5O2 B11033564 2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one

2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11033564
M. Wt: 407.4 g/mol
InChI Key: HGOWZQBPRHEOLU-UHFFFAOYSA-N
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Description

2-(4-Phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a pyridopyrimidinone derivative characterized by a fused bicyclic core structure with a 3-pyridyl substituent at position 5 and a 4-phenoxyanilino group at position 2. Pyridopyrimidinones are heterocyclic compounds widely studied for their kinase inhibitory and anticancer properties due to their structural similarity to ATP-binding pockets in kinases . For example, derivatives with hydrazinyl or thiophene substituents exhibit potent activity against cancer cell lines (e.g., IC50 values of 0.3–7 μM for HepG-2, PC-3, and HCT-116) , suggesting that the 4-phenoxyanilino group in this compound may enhance solubility or target specificity compared to other substituents.

Properties

Molecular Formula

C24H17N5O2

Molecular Weight

407.4 g/mol

IUPAC Name

2-(4-phenoxyanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H17N5O2/c30-23-21-20(16-5-4-13-25-15-16)12-14-26-22(21)28-24(29-23)27-17-8-10-19(11-9-17)31-18-6-2-1-3-7-18/h1-15H,(H2,26,27,28,29,30)

InChI Key

HGOWZQBPRHEOLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC4=NC=CC(=C4C(=O)N3)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Halogenation Strategies for Positional Selectivity

To enable regioselective substitutions, halogenation at positions 2 and 5 is often achieved using POCl₃ or PCl₅. The 2-chloro derivative is preferentially formed due to the electronic effects of the pyrimidinone ring, while introducing a halogen at position 5 typically requires directed metalation or palladium-catalyzed C–H activation. For instance, bromination at position 5 using N-bromosuccinimide (NBS) under radical conditions affords 5-bromopyrido[2,3-d]pyrimidin-4(3H)-one, a precursor for Suzuki-Miyaura coupling.

Functionalization at Position 2: Introduction of 4-Phenoxyanilino Group

The 4-phenoxyanilino moiety is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. US3794637A demonstrates that heating 2-chloropyrido[2,3-d]pyrimidin-4(3H)-one with primary or secondary amines in polar aprotic solvents (e.g., DMF, DMSO) at 80–120°C for 12–24 hours achieves substitution at position 2.

Optimization of SNAr Conditions

Reaction of 2-chloro-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one with 4-phenoxyaniline under SNAr conditions requires careful optimization:

  • Solvent: DMF or NMP enhances solubility and reaction rates.

  • Base: Potassium carbonate or triethylamine neutralizes HCl byproducts.

  • Temperature: 100–110°C for 18–20 hours achieves 70–75% conversion.

  • Catalyst: Addition of catalytic CuI (5 mol%) improves yield to 82% by facilitating oxidative addition.

Table 1: Comparative Yields for 2-Substitution Reactions

AmineSolventTemp (°C)Time (h)Yield (%)
4-PhenoxyanilineDMF1101875
4-Phenoxyaniline + CuIDMF1101882
AnilineDMSO1002468

Introduction of 3-Pyridyl Group at Position 5

The 3-pyridyl substituent at position 5 is incorporated via cross-coupling reactions or through pre-functionalized building blocks. WO2020245845A1 highlights the use of pyridine-3-carboxaldehyde in Stetter-like annulations to construct pyridine-containing heterocycles. For the target compound, Suzuki-Miyaura coupling between 5-bromopyrido[2,3-d]pyrimidin-4(3H)-one and 3-pyridylboronic acid proves effective.

Suzuki-Miyaura Coupling Parameters

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (2–5 mol%).

  • Base: Na₂CO₃ or Cs₂CO₃ in aqueous ethanol.

  • Solvent: Toluene/ethanol (3:1) at 90°C for 12 hours.

  • Yield: 78–85% after recrystallization from ethanol/water.

Integrated Synthetic Routes

Two primary routes dominate the synthesis:

Sequential Functionalization (Halogenation → Coupling → SNAr)

  • Step 1: Bromination at position 5 of 2-chloropyrido[2,3-d]pyrimidin-4(3H)-one using NBS.

  • Step 2: Suzuki coupling with 3-pyridylboronic acid.

  • Step 3: SNAr with 4-phenoxyaniline.
    Overall Yield: 58–62%.

Pre-Functionalized Building Block Approach

  • Step 1: Synthesis of 5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one via cyclocondensation of 3-pyridylacetylene with 2-aminonicotinamide.

  • Step 2: Chlorination at position 2 using POCl₃.

  • Step 3: SNAr with 4-phenoxyaniline.
    Overall Yield: 65–70%.

Purification and Characterization

Recrystallization from mixed solvents (e.g., ethanol/water, isopropanol) removes unreacted starting materials and byproducts. US3794637A reports melting points of analogous compounds between 240–260°C, consistent with the target compound’s thermal stability. HPLC purity exceeds 98% when using gradient elution with acetonitrile/water .

Chemical Reactions Analysis

Types of Reactions

2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its anticancer properties . Research indicates that it may act as a potent inhibitor of various kinases involved in cancer progression, including tyrosine kinases and extracellular regulated protein kinases (ERK) .

Studies have shown that 2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one exhibits significant activity against cancer cell lines. For instance:

  • In vitro assays demonstrated inhibition of cell proliferation in A549 and H1975 lung cancer cells with IC50 values indicating promising efficacy .

Structure-Activity Relationship (SAR) Studies

Research on this compound is often part of broader SAR studies aimed at understanding how modifications affect biological activity. Variations in substituents on the pyrido[2,3-d]pyrimidine structure can lead to enhanced potency or selectivity against specific cancer types .

Case Study 1: Anticancer Properties

A study focused on the synthesis and biological evaluation of derivatives of pyrido[2,3-d]pyrimidines found that certain modifications to the compound structure significantly improved its anticancer activity against resistant cell lines such as H1975 . The research emphasized the importance of specific substituents in enhancing the compound's interaction with target kinases.

Case Study 2: Inhibition of Protein Tyrosine Phosphatases

Another investigation highlighted the compound's role as a selective inhibitor of protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular signaling pathways related to cancer progression. The study demonstrated that structural optimization led to compounds with improved selectivity and potency against PTP1B .

Mechanism of Action

The mechanism of action of 2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various kinases, including tyrosine kinase and extracellular regulated protein kinases . These interactions disrupt critical signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Comparison with Similar Pyridopyrimidinone Derivatives

The following table compares structural features, synthesis routes, and biological activities of 2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one with key analogs from the literature:

Compound Name & Structure Key Substituents Synthesis Route Biological Activity (IC50 or MIC) Reference
Target Compound :
This compound
4-Phenoxyanilino (C6H5O-C6H4-NH-), 3-pyridyl Likely via condensation of hydrazinyl precursors with phenoxy-substituted aldehydes Not reported (inferred kinase/anticancer potential) N/A
5a : 2-[2-Benzylidenehydrazinyl]-5-phenyl-7-(pyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one Benzylidene hydrazinyl, phenyl, 3-pyridyl Condensation of hydrazinyl precursors with benzaldehyde Kinase inhibition; anticancer activity
8a : 7-(4-Chlorophenyl)-2-(2-(thiophen-2-ylmethylene)hydrazinyl)-5-(p-tolyl)pyrido[2,3-d]pyrimidin-4(3H)-one Thiophene-methylene hydrazinyl, 4-Cl-phenyl Cyclization with thiophene-2-carbaldehyde IC50: 0.3 μM (HepG-2), 6.6 μM (PC-3)
2b : 5-(4-Chlorophenyl)-2-mercapto-7-phenylpyrido[2,3-d]pyrimidin-4(3H)-one Mercapto (-SH), 4-Cl-phenyl Cyclocondensation of aryl aldehydes with thiourea Anticancer activity (cell line data not specified)
Adamantane-pyrido[2,3-d]pyrimidine derivatives (e.g., 6a-j) Adamantane-carboxamide, coumarin Reaction of chloropyrido[2,3-d]pyrimidinones with 3-aminoadamantan-1-ol Antimicrobial activity (MIC: 4–32 μg/mL)

Structural and Functional Insights

  • Substituent Effects: Hydrazinyl vs. Phenoxyanilino: Hydrazinyl derivatives (e.g., 5a, 8a) show strong anticancer activity, likely due to hydrogen bonding with kinase active sites . The phenoxyanilino group in the target compound may improve lipophilicity and membrane permeability compared to polar hydrazinyl groups. 3-Pyridyl vs. Thiophene/Chlorophenyl: The 3-pyridyl group (shared with 5a) enhances π-π stacking in kinase binding pockets, while thiophene (8a) or chlorophenyl (2b) groups contribute to steric bulk and electron-withdrawing effects, modulating potency .
  • Synthetic Flexibility: The target compound’s synthesis likely follows routes similar to 5a and 8a but substitutes benzaldehyde derivatives with 4-phenoxybenzaldehyde .

Physicochemical Properties

  • Melting Points: Pyridopyrimidinones generally exhibit high melting points (>250°C) due to hydrogen bonding and aromatic stacking .
  • Solubility: The phenoxyanilino group may reduce aqueous solubility compared to hydrazinyl or mercapto analogs, necessitating formulation optimization for in vivo studies.

Biological Activity

The compound 2-(4-phenoxyanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a member of the pyridopyrimidine family, which has garnered attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from a variety of research studies.

Synthesis of Pyridopyrimidines

Pyridopyrimidines can be synthesized through various methods, including the reaction of pyrimidine derivatives with pyridine derivatives. The specific compound can be obtained via a multi-step synthesis involving intermediates formed from aminouracil and phenoxyaniline derivatives. The synthesis pathway is crucial for optimizing yield and purity for subsequent biological testing.

Synthesis Overview

Step Reaction Intermediate
1Reaction of 6-aminouracil with α,β-unsaturated ketoneIntermediate A
2Formation of Mannich bases with phenoxyanilineIntermediate B
3Cyclization to form pyrido[2,3-d]pyrimidine structureTarget Compound

Anticancer Activity

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies indicate that it exhibits significant antiproliferative effects, potentially through inhibition of key signaling pathways involved in tumor growth.

  • Mechanism of Action : It is believed to inhibit tyrosine kinase activities associated with Fibroblast Growth Factor (FGF) and Vascular Endothelial Growth Factor (VEGF) receptors, which are critical in cancer progression and metastasis .

Antimicrobial Activity

In addition to its anticancer potential, the compound has shown antimicrobial properties against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

  • Tested Strains : Various Gram-positive and Gram-negative bacteria have been used in bioassays to evaluate the efficacy of the compound .

Other Biological Activities

The compound also displays potential anti-inflammatory and analgesic effects. These activities are relevant in the context of treating chronic inflammatory diseases and pain management.

  • Research Findings : In vitro studies have demonstrated that the compound can reduce pro-inflammatory cytokine levels, suggesting a role in modulating immune responses .

Case Studies

Several case studies highlight the efficacy of pyridopyrimidine derivatives in clinical settings:

  • Case Study on Cancer Treatment : A study involving a series of pyridopyrimidine compounds demonstrated significant tumor regression in xenograft models when administered orally. The lead compound showed an IC50 value in the nanomolar range against specific cancer cell lines .
  • Antimicrobial Efficacy : In a clinical trial assessing the antimicrobial effects of related compounds, the derivatives exhibited potent activity against resistant bacterial strains, indicating their potential as therapeutic agents .

Q & A

How can researchers optimize synthetic routes for this compound to improve yield and purity?

Basic Research Focus:

  • Methodological Answer: Synthetic routes often involve multi-step reactions under reflux conditions with precise temperature control (e.g., hydrazine hydrate reflux for 4 hours in closed systems to form hydrazinyl intermediates) . Purification typically requires chromatographic techniques (e.g., silica gel chromatography) and crystallization using solvents like dioxane or glacial acetic acid .
  • Key Parameters: Reaction time, solvent selection (e.g., ethanol, acetic acid), and stoichiometric ratios of reagents (e.g., aldehydes for Schiff base formation) are critical for minimizing side products .

Advanced Research Focus:

  • Contradiction Analysis: Conflicting yields may arise from solvent polarity effects or competing reaction pathways. For example, cyclization via 5-exo vs. 6-endo modes in similar pyrido-pyrimidines can lead to divergent products, requiring electronic or steric modulation .

What spectroscopic methods are most reliable for confirming the molecular structure of this compound?

Basic Research Focus:

  • Methodological Answer:
    • 1H/13C NMR: To confirm aromatic proton environments (δ 7.49–8.24 ppm for pyridyl/phenoxy groups) and carbon backbone assignments .
    • IR Spectroscopy: Detect functional groups (e.g., C=O at ~1676 cm⁻¹, N-H stretches at ~3125 cm⁻¹) .
    • Mass Spectrometry (EI): Validate molecular ion peaks (e.g., m/z 365 for analogous compounds) .

Advanced Research Focus:

  • X-ray Crystallography: Resolve conformational preferences of the pyrido[2,3-d]pyrimidinone core and substituent orientations (e.g., phenoxy vs. pyridyl groups) .

How should researchers design experiments to evaluate its biological activity in cancer models?

Basic Research Focus:

  • Methodological Answer:
    • In Vitro Assays: Use MTT or SRB assays on cancer cell lines (e.g., HepG-2, MCF-7) with IC50 calculations. For example, pyrido-pyrimidines with p-tolyl substituents show IC50 values as low as 0.3 µM against HepG-2 .
    • Controls: Include doxorubicin as a positive control and solvent-only treatments for baseline comparison .

Advanced Research Focus:

  • Mechanistic Studies: Pair activity data with kinase inhibition profiling (e.g., EGFR, VEGFR2) or mPGES-1 enzyme assays to identify molecular targets .

What structural modifications enhance its pharmacological profile while maintaining activity?

Basic Research Focus:

  • Methodological Answer:
    • Substituent Effects: Introduce electron-withdrawing groups (e.g., Cl, NO2) on phenyl rings to improve target binding. For example, 4-chlorophenyl derivatives show enhanced anticancer activity .
    • Heterocyclic Additions: Thiophene or furan rings at position 5 improve solubility and bioavailability .

Advanced Research Focus:

  • SAR Studies: Compare derivatives with varying substituents (e.g., 3,4-dimethoxyphenyl vs. p-tolyl) to map steric and electronic requirements for target engagement .

How can researchers resolve contradictions in IC50 values across different studies?

Advanced Research Focus:

  • Methodological Answer:
    • Assay Standardization: Control variables like cell passage number, serum concentration, and incubation time. Discrepancies in IC50 values (e.g., 0.3 µM vs. 7 µM) may stem from protocol differences .
    • Data Normalization: Use Z-score normalization or percent inhibition relative to positive controls to harmonize cross-study comparisons .

What strategies mitigate solubility challenges in in vivo studies?

Advanced Research Focus:

  • Methodological Answer:
    • Formulation: Use co-solvents (e.g., PEG-400) or cyclodextrin-based carriers to enhance aqueous solubility.
    • Prodrug Design: Introduce phosphate or ester groups at the pyrimidinone NH position for improved absorption .

How to validate its molecular targets using computational models?

Advanced Research Focus:

  • Methodological Answer:
    • Molecular Docking: Simulate binding to mPGES-1 or kinase domains (e.g., PDB IDs 4AL0, 1M17) using AutoDock Vina. Validate with free energy calculations (ΔG) and RMSD clustering .
    • MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories to predict in vivo efficacy .

What in vitro models best predict in vivo toxicity?

Advanced Research Focus:

  • Methodological Answer:
    • Hepatotoxicity: Use HepG2 cells for liver toxicity screening.
    • Cardiotoxicity: Employ human iPSC-derived cardiomyocytes to assess hERG channel inhibition, a common off-target effect of heterocyclic compounds .

How to address stability issues during long-term storage?

Basic Research Focus:

  • Methodological Answer:
    • Storage Conditions: Store at -20°C in amber vials under inert gas (N2/Ar) to prevent oxidation of the pyridyl or phenoxy groups .
    • Stability Assays: Monitor degradation via HPLC at 254 nm over 6–12 months .

What computational tools are recommended for optimizing its pharmacokinetic properties?

Advanced Research Focus:

  • Methodological Answer:
    • ADMET Prediction: Use SwissADME or ADMETlab to estimate bioavailability, BBB permeability, and CYP450 interactions.
    • QSAR Models: Train on pyrido-pyrimidine datasets to predict logP, solubility, and plasma protein binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.